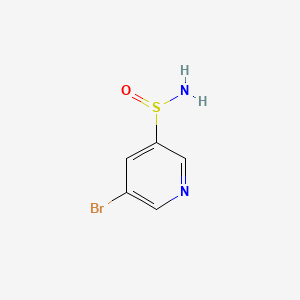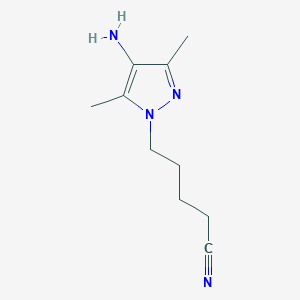
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the nitrile group in this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile typically involves the following steps:
Análisis De Reacciones Químicas
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under suitable conditions.
Reduction: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the amino and nitrile groups, making it less reactive in certain chemical reactions.
4-Amino-3,5-dimethylpyrazole: Lacks the nitrile group, which limits its applications in certain synthetic routes.
5-Amino-1,3-dimethylpyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
5-(4-amino-3,5-dimethylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-8-10(12)9(2)14(13-8)7-5-3-4-6-11/h3-5,7,12H2,1-2H3 |
Clave InChI |
XVMZTKHTKXJNQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCCCC#N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


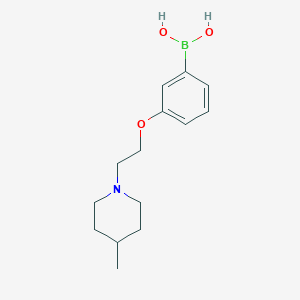
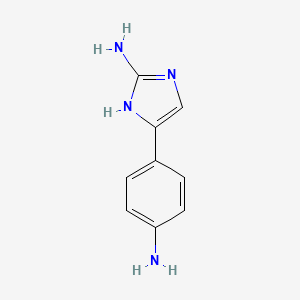
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
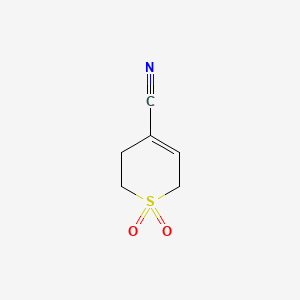

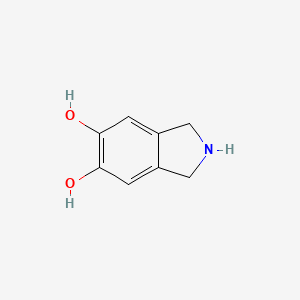
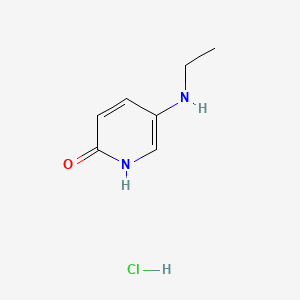
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
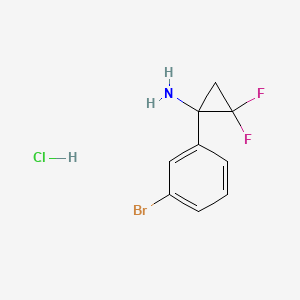
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
